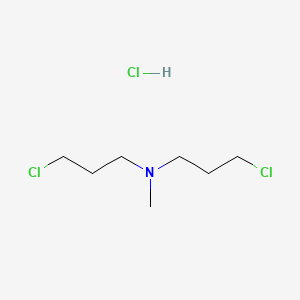
N,N-bis(3-chloropropyl) methylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound defines its physical and chemical properties. The linear formula for a similar compound, “N,N-Bis [3- (methylamino)propyl]methylamine”, is CH3N (CH2CH2CH2NHCH3)2 . Another related compound, “3-Chloro-N,N-dimethylpropylamine hydrochloride”, has the linear formula (CH3)2N (CH2)3Cl · HCl .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For a similar compound, “N,N-Bis [3- (methylamino)propyl]methylamine”, the assay is ≥97.5% (GC), and it is in liquid form with ≤1% water . Another related compound, “3-Chloro-N,N-dimethylpropylamine hydrochloride”, has similar properties .Safety and Hazards
Safety and hazards associated with a compound depend on its physical and chemical properties. For a similar compound, “N,N-Bis [3- (methylamino)propyl]methylamine”, the hazard classifications include Skin Corr. 1B . Another related compound, “3-Chloro-N,N-dimethylpropylamine hydrochloride”, has Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 as hazard classifications .
Propriétés
Numéro CAS |
2158-66-9 |
|---|---|
Formule moléculaire |
C7H16Cl3N |
Poids moléculaire |
220.6 g/mol |
Nom IUPAC |
3-chloro-N-(3-chloropropyl)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15Cl2N.ClH/c1-10(6-2-4-8)7-3-5-9;/h2-7H2,1H3;1H |
Clé InChI |
NHONRWLXVRUKET-UHFFFAOYSA-N |
SMILES |
CN(CCCCl)CCCCl.Cl |
SMILES canonique |
CN(CCCCl)CCCCl.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


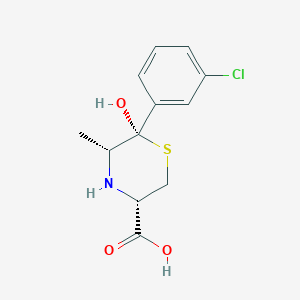
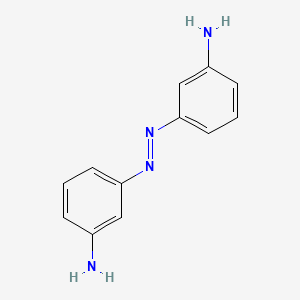
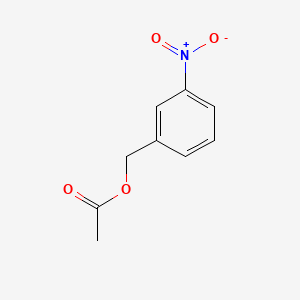
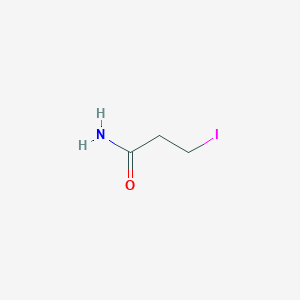
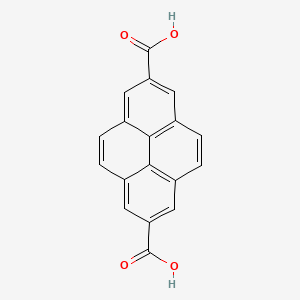
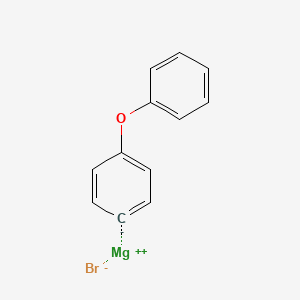
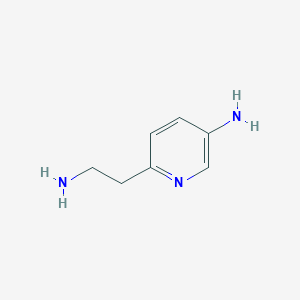
![Benzoic acid, 2-[4-(dimethylamino)benzoyl]-](/img/structure/B3188485.png)
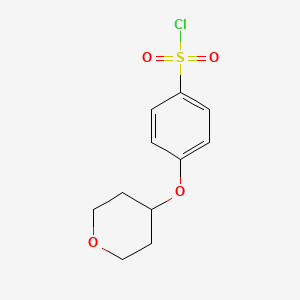

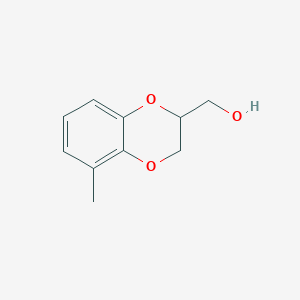
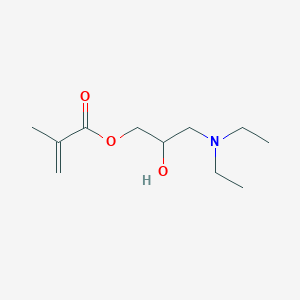
![1-Bromo-9-chlorodibenzo[b,d]furan](/img/structure/B3188519.png)